3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
A study by Aziz et al. (2021) focused on the design and synthesis of novel 1H-3-Indolyl derivatives, including compounds similar to 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one, as potential antioxidants. These compounds were evaluated for their efficiency as antioxidants, particularly against 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) inhibitors. The research aimed at developing high-efficiency antioxidants and involved 2D QSAR modeling and molecular docking studies to propose a mechanism of action as cytochrome c peroxidase inhibitors (Aziz et al., 2021).
Antimicrobial and Antitubercular Activities
Akhaja and Raval (2012) synthesized a series of tetrahydropyrimidine–isatin hybrids, structurally related to the compound , to screen for anti-bacterial, anti-fungal, and anti-tubercular activity. These derivatives showcase the potential application of such compounds in developing treatments against various microbial infections (Akhaja & Raval, 2012).
Synthesis and Evaluation for Antimicrobial Activities
Saundane et al. (2012) conducted a study synthesizing compounds structurally similar to this compound. These compounds exhibited promising antioxidant and antimicrobial activities, indicating the potential use of such compounds in antimicrobial therapy (Saundane et al., 2012).
Potential in Anticancer Therapy
The study by Abu‐Hashem and Al-Hussain (2022) focused on designing and synthesizing isatin derivatives, closely related to the compound , as potential anticancer agents. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines, highlighting the potential application of such compounds in anticancer therapy (Abu‐Hashem & Al-Hussain, 2022).
Use in Antitumor Agents
Gangjee et al. (2005) designed and synthesized classical antifolates based on pyrrolo[2,3-d]pyrimidine, similar to the compound of interest, as potential antitumor agents. These compounds showed dual inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), suggesting their application in treating certain cancers (Gangjee et al., 2005).
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17-10-14(16-6-3-9-24-16)19-12-20(17)11-18(23)21-8-7-13-4-1-2-5-15(13)21/h1-6,9-10,12H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFRCMXYFWYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.